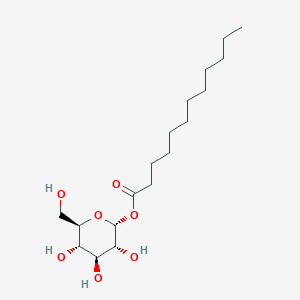

(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate

Overview

Description

Synthesis Analysis

The synthesis of tetrahydropyrans, which are core structures in many natural products and pharmaceuticals, has been a subject of research due to their complexity and importance. The compound "(2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate" is a type of tetrahydropyran with multiple substituents. An efficient method for synthesizing 2,3,5,6-tetrasubstituted tetrahydropyrans has been developed, utilizing the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate. This reaction is promoted by boron trifluoride etherate and yields the desired products under mild conditions . Another approach for synthesizing a similar tetrahydropyran compound involves a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, which successfully avoids the formation of undesired ortho-products . These methods highlight the advancements in the synthesis of complex tetrahydropyran derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydropyrans is characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The specific compound has a hydroxymethyl group attached to the sixth carbon and a dodecanoate ester group at the second carbon. The stereochemistry is defined by the (2R,3R,4S,5S,6R) configuration, indicating the spatial arrangement of the substituents around the ring. This configuration is crucial for the biological activity and chemical properties of the compound. The synthesis methods described in the papers allow for the control of this stereochemistry, which is essential for producing the correct isomer of the compound.

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrans is influenced by the functional groups attached to the ring. In the case of the compound "this compound," the presence of hydroxy groups and a dodecanoate ester can lead to various chemical reactions. These functional groups can participate in reactions such as esterification, oxidation, and glycosylation, which are common in the modification of tetrahydropyrans for different applications. The synthesis methods provide a foundation for further functionalization of the tetrahydropyran ring, which can be tailored for specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrans are largely determined by their functional groups and molecular structure. The hydroxymethyl and hydroxy groups present in the compound contribute to its solubility in polar solvents and potential for hydrogen bonding, which can affect its boiling point, melting point, and solubility. The dodecanoate ester group adds lipophilic character to the molecule, which can influence its partition coefficient between aqueous and organic phases. The stereochemistry also plays a role in the compound's optical activity, which can be measured by polarimetry. Understanding these properties is essential for the practical application of the compound in various fields, such as pharmaceuticals and materials science. The synthesis methods provide a way to obtain the compound with the desired physical and chemical properties by controlling the stereochemistry and functional groups.

Scientific Research Applications

Synthetic Pathways and Catalytic Applications

The synthesis and application of complex molecular structures often require the development of innovative synthetic pathways and the use of diverse catalysts. A review article by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds are synthesized through one-pot multicomponent reactions using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underlining the significance of innovative catalytic approaches in developing lead molecules for further research and applications (Parmar, Vala, & Patel, 2023).

Development of Tetrahydrobenzo[b]pyrans

Heterocyclic scaffolds, such as tetrahydrobenzo[b]pyrans, play a crucial role in the development of pharmaceuticals and drug-candidate molecules. Kiyani (2018) elaborates on the synthesis of these compounds using different organocatalysts, emphasizing the exploration of new strategies for three-component condensation. This approach not only advances organic chemistry but also provides valuable insights into the development of less toxic and promising reagents/catalysts, adhering to the principles of green chemistry (Kiyani, 2018).

Enhancing Thermoelectric Performance

The search for efficient organic thermoelectric materials is an area of significant scientific interest. Zhu et al. (2017) discuss the advancements in treating poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) to enhance its thermoelectric performance. Through various treatment methods, including the use of polar organic solvents and acids, the electrical conductivity and thus the thermoelectric efficiency of PEDOT:PSS have been significantly improved, showcasing the potential for developing more efficient organic thermoelectric materials (Zhu, Liu, Jiang, Xu, & Liu, 2017).

Analytical Techniques for Pharmaceutical Products

In the pharmaceutical industry, accurate and reliable analytical methods are paramount for the quality control of drug substances. Danao (2021) reviews sophisticated analytical techniques for the determination of the anti-diabetic drug Empagliflozin, highlighting the importance of high-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UPLC), and spectrophotometry among others. These techniques ensure the high degree of accuracy and reliability needed for pharmaceutical analysis, demonstrating the critical role of advanced analytical methods in drug development and quality assurance (Danao, 2021).

Mechanism of Action

1-Oxododecyl-alpha-D-glucopyranoside, also known as (2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate or [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate, is a compound with a wide range of applications in the biomedical field . .

Target of Action

It’s often used as a research chemical , suggesting that it may interact with a variety of biological targets.

Mode of Action

It’s known that the compound belongs to the class of alpha-d-glucopyranosides . These compounds are known to exhibit anomeric effects, where there is overlap between a filled orbital and an unfilled orbital, leading to a stabilizing interaction .

Result of Action

It’s known that the compound serves as a surfactant and emulsifier across diverse domains . Its remarkable solubilizing characteristics render it well-suited for formulating drug delivery systems and advancements in therapeutics .

Action Environment

It’s known that the compound should be stored at temperatures below -15°c .

properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-SOVHRIKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)